molecular formula C24H20FNO4 B557953 Fmoc-D-Phe(2-F)-OH CAS No. 198545-46-9

Fmoc-D-Phe(2-F)-OH

Katalognummer: B557953
CAS-Nummer: 198545-46-9
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: ARHOAMSIDCQWEW-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-Phe(2-F)-OH (CAS: 198545-46-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-phenylalanine derivative with a fluorine atom substituted at the 2-position of the phenyl ring. Its molecular formula is C₂₄H₂₀FNO₄, with a molecular weight of 405.42 g/mol . This compound is widely used in peptide synthesis and material science due to its role in constructing self-assembling hydrogels and stabilizing bioactive molecules.

Key properties include:

  • Solubility: Readily dissolves in DMSO (100 mg/mL) but requires sonication for optimal dissolution .
  • Storage: Stable at -20°C for one month or -80°C for six months in DMSO solutions .
  • Applications:
    • Drug Delivery: Forms pH-responsive hydrogels for controlled release of enzymes (e.g., lactase) and probiotics (e.g., Lactobacillus bulgaricus) .
    • Material Science: Enhances mechanical rigidity in hybrid hydrogels (e.g., Fmoc-F/guar gum) through hydrogen bonding and hydrophobic interactions .

Vorbereitungsmethoden

Synthetic Routes for Fmoc-D-Phe(2-F)-OH

General Synthetic Strategy

The synthesis of this compound involves two critical steps:

  • Preparation of 2-fluoro-D-phenylalanine : Asymmetric synthesis or resolution of racemic 2-fluoro-phenylalanine to obtain the D-enantiomer.

  • Fmoc protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino group of 2-fluoro-D-phenylalanine .

Synthesis of 2-Fluoro-D-Phenylalanine

The fluorinated side chain is typically introduced during the amino acid synthesis. Two primary approaches are documented:

  • Strecker synthesis : Reaction of 2-fluorobenzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield racemic 2-fluoro-phenylalanine. Enzymatic resolution using acylases or chiral chromatography isolates the D-enantiomer .

  • Asymmetric alkylation : Employing a chiral auxiliary (e.g., Evans oxazolidinone) to control stereochemistry during benzylation with 2-fluorobenzyl bromide .

Fmoc Protection

The amino group of 2-fluoro-D-phenylalanine is protected using Fmoc-Cl (Fmoc chloride) under basic conditions:

2-Fluoro-D-Phe-OH+Fmoc-ClNaHCO3,DMFThis compound\text{2-Fluoro-D-Phe-OH} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{this compound}

Reaction conditions:

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) .

  • Temperature : 0–25°C, 2–4 hours .

Optimization of Coupling Reagents

The choice of coupling reagents impacts yield and purity. Data from peptide synthesis protocols (Table 1) highlight effective combinations:

Table 1: Coupling Reagents for Fmoc Protection

Reagent SystemSolventTemperature (°C)Yield (%)Purity (HPLC)
Fmoc-Cl + NaHCO₃DMF258598.0
Fmoc-OSu + DIPEATHF07897.5
DIC/OxymaPureDMF259299.0

DIC = N,N'-Diisopropylcarbodiimide; OSu = N-hydroxysuccinimide ester

The DIC/OxymaPure system, while originally developed for SPPS , demonstrates superior efficiency in Fmoc protection due to reduced racemization and side reactions .

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via reverse-phase HPLC or flash chromatography:

  • Mobile phase : Acetonitrile/water (0.1% trifluoroacetic acid) .

  • Retention time : 12.3 min (C18 column, 70% acetonitrile) .

Analytical Validation

Key physicochemical properties :

  • Molecular weight : 405.4 g/mol (C₂₄H₂₀FNO₄) .

  • Melting point : 181–185°C (decomposition) .

  • Optical rotation : [α]²⁵D = +12.5° (c = 1, DMF) .

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc), 7.68 (t, 2H, Fmoc), 7.42 (m, 4H, Fmoc/Ph), 4.32 (m, 3H, CH₂/CH), 3.12 (dd, 1H, CH₂), 2.98 (dd, 1H, CH₂) .

  • ¹³C NMR : δ 172.8 (COOH), 156.2 (Fmoc C=O), 128.1–115.3 (aromatic C-F) .

Industrial-Scale Production Considerations

Scalability Challenges

  • Epimerization risk : Prolonged reaction times or elevated temperatures during Fmoc protection can lead to racemization. Mitigated by using DIC/OxymaPure at 25°C .

  • Fluorine stability : The 2-fluoro substituent is resistant to hydrolysis but may degrade under strong acidic conditions .

Applications in Peptide Synthesis

This compound is incorporated into peptides using standard SPPS protocols:

  • Resin swelling : DMF, 30 min.

  • Fmoc deprotection : 20% piperidine/DMF, 1 + 7 min .

  • Coupling : DIC/OxymaPure in DMF, 40–60 min .

The fluorine atom enhances peptide stability and modulates bioactivity by altering electron density and steric effects .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-D-Phe(2-F)-OH undergoes various chemical reactions, including:

    Substitution Reactions:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used in substitution reactions involving this compound.

    Deprotection Reactions: Piperidine in dimethylformamide (DMF) is the standard reagent for Fmoc deprotection.

Major Products Formed:

    Substitution Reactions: Depending on the substituent introduced, products can vary widely, including derivatives with different functional groups attached to the phenyl ring.

    Deprotection Reactions: The primary product is the free amino acid, 2-fluoro-D-phenylalanine, after removal of the Fmoc group.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Phe(2-F)-OH is predominantly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences enhances the stability and bioactivity of the resulting peptides. The fluorine atom can influence the conformation of peptides, potentially improving binding affinities to target proteins.

Key Benefits:

  • Enhanced Stability: The fluorine substitution can increase resistance to enzymatic degradation.
  • Improved Binding Affinity: Fluorinated residues can enhance interactions with biological targets, making them valuable in therapeutic applications.

Drug Development

The unique structure of this compound makes it a promising candidate in the pharmaceutical industry for developing novel drugs. Its ability to mimic natural amino acids while providing additional properties due to fluorination allows for the design of more effective therapeutics.

Case Studies:

  • Targeting Specific Receptors: Research has shown that peptides containing this compound exhibit improved selectivity for certain receptors, which is crucial for minimizing side effects in drug therapies .
  • Fluorinated Drug Candidates: The incorporation of fluorinated amino acids into drug candidates has been linked to enhanced pharmacokinetic properties, such as increased bioavailability and longer half-lives in circulation .

Bioconjugation

The Fmoc protecting group enables selective reactions during bioconjugation processes. This capability is essential for attaching biomolecules to surfaces or other compounds, facilitating advancements in diagnostics and therapeutics.

Applications:

  • Diagnostics: Fluorinated peptides can be used as probes in imaging techniques due to their improved signal characteristics.
  • Therapeutics: The ability to conjugate this compound with various biomolecules opens avenues for targeted therapy approaches .

Research in Neuroscience

Fluorinated amino acids like this compound are increasingly being used in neuroscience research to study neurotransmitter systems. Their unique properties allow researchers to investigate the role of specific amino acids in brain function and behavior.

Research Findings:

  • Studies utilizing 19F NMR spectroscopy have demonstrated the utility of fluorinated compounds in analyzing peptide interactions within neural pathways .

Material Science

In material science, this compound is explored for its potential applications in developing new materials such as hydrogels and polymers. These materials can be utilized in drug delivery systems and tissue engineering.

Potential Applications:

  • Drug Delivery Systems: The unique properties of fluorinated materials can enhance the efficacy of drug delivery mechanisms.
  • Tissue Engineering: Fluorinated compounds may improve the biocompatibility and functionality of scaffolds used in tissue regeneration .

Wirkmechanismus

The mechanism of action of Fmoc-D-Phe(2-F)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the phenyl ring, altering interactions with other molecules. The Fmoc group provides temporary protection during synthesis, allowing for the controlled assembly of complex peptides.

Molecular Targets and Pathways:

    Enzyme Inhibition: this compound can act as an inhibitor of enzymes by mimicking natural substrates and binding to active sites.

    Protein-Protein Interactions: The compound can modulate protein-protein interactions by altering the conformation and stability of proteins.

Vergleich Mit ähnlichen Verbindungen

The structural and functional differences between Fmoc-D-Phe(2-F)-OH and related Fmoc-protected phenylalanine derivatives are summarized below.

Structural and Physicochemical Comparisons

Compound Substituent Position Molecular Weight (g/mol) Key Physicochemical Features
This compound 2-F 405.42 Ortho-fluorine; moderate steric hindrance; DMSO-soluble
Fmoc-Phe(4-F)-OH 4-F 405.42 Para-fluorine; minimal steric hindrance; similar solubility
Fmoc-D-Phe(3-CF₃)-OH 3-CF₃ 455.43 Trifluoromethyl group; high hydrophobicity; enhances metabolic stability
Fmoc-L-Phe(3-Cl)-OH 3-Cl 409.87 Chlorine substituent; larger atomic radius; influences π-π stacking
Fmoc-D-Phe(4-Me)-OH 4-Me 401.45 Methyl group; electron-donating; alters hydrogel elasticity
Fmoc-α-Me-L-Phe-OH α-methyl 401.45 Backbone methylation; restricts conformational flexibility

Hydrogel Performance

Compound Hydrogel Rigidity pH Responsiveness Release Profile
This compound High Moderate Sustained release in neutral pH
Fmoc-Y (Tyrosine) Moderate High Rapid release in intestinal conditions
Fmoc-F/Guar Gum Hybrid Very High Low Uniform release across pH 4.5–10

Therapeutic Potential

  • Fmoc-D-Phe(3-CF₃)-OH : The trifluoromethyl group improves peptide stability and target selectivity, making it ideal for anticancer agents .
  • Fmoc-L-Phe(3-Cl)-OH : Chlorine enhances π-π interactions in enzyme-binding peptides, useful in catalytic applications .

Research Findings

  • Double Fluorination : Modifying fluorine positions (e.g., 2-F vs. 4-F) significantly alters molecular packing and hydrogel elasticity, as shown in MD simulations .
  • Hybrid Hydrogels : this compound/guar gum hybrids exhibit a 6-hour lactase release rate of 85.2% in intestinal conditions, outperforming unprotected enzymes .

Biologische Aktivität

Fmoc-D-Phe(2-F)-OH, a fluorinated derivative of D-phenylalanine, is a compound of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features contribute to its biological activity, making it a valuable building block in the development of pharmaceuticals. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. The fluorination can enhance lipophilicity and modify the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Chemical Structure:

  • Molecular Formula: C15H14FNO2
  • Molecular Weight: 273.27 g/mol
  • CAS Number: 198545-46-9

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties. In a study involving the synthesis of peptide analogs for cancer therapy, compounds incorporating this compound showed enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundHepG25.6
Fmoc-D-PheHepG212.3
Kahalalide AHeLa4.8

The incorporation of this compound into peptide structures has been shown to enhance their biological activity significantly, as observed in various in vitro assays.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in tumor proliferation and survival pathways. The fluorine substitution is hypothesized to enhance binding affinity due to increased hydrophobic interactions.

Synthesis and Evaluation of Peptide Analogues

A notable study focused on the total synthesis of Kahalalide A and related analogs utilized this compound as a key building block. The synthesized peptides were evaluated for their cytotoxicity against several cancer cell lines, revealing that those containing the fluorinated phenylalanine exhibited superior activity compared to non-fluorinated analogs .

Table 2: Peptide Synthesis Using this compound

Peptide NameYield (%)HPLC Purity (%)Biological Activity
Kahalalide A1998High
Fluorinated Analog1895Moderate

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-D-Phe(2-F)-OH via solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Synthesis involves iterative Fmoc deprotection (using 20% piperidine in DMF) and coupling reactions. Activate the amino acid with HBTU/HOBt or COMU in DMF, followed by coupling to the resin-bound peptide. Monitor reaction completion via Kaiser test or TLC. Purify the final product using reverse-phase HPLC (C18 column, gradient: 0.1% TFA in H₂O/acetonitrile) and confirm purity (>95%) via LC-MS. Critical parameters include steric hindrance management due to the 2-fluoro substitution and ensuring enantiomeric integrity during D-configuration incorporation .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify fluorine substitution (δ ~115-125 ppm for aromatic F in ¹³C) and stereochemistry. Mass spectrometry (ESI-TOF) confirms molecular weight (expected [M+H]⁺: ~406.4 Da). Chiral HPLC (Chirobiotic T column, 4.6 × 250 mm, 1 mL/min isocratic elution) distinguishes D/L isomers. Compare retention times with standards to validate enantiopurity. Polarimetry ([α]₂₀ᴰ ≈ -30° to -40° in DMF) further corroborates configuration .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Optimize activation by using COMU/Oxyma Pure instead of HBTU/HOBt for reduced racemization. Implement double coupling (2 × 30 min) with 4-fold molar excess of the amino acid. For severe steric hindrance, employ microwave-assisted SPPS (50°C, 20 W, 5 min per coupling) to enhance kinetics. Post-synthesis, analyze truncated sequences via MALDI-TOF and reintroduce problematic residues using backbone amide linker (BAL) strategies .

Q. What analytical strategies differentiate between D- and L-isomers of Fmoc-Phe(2-F)-OH in complex mixtures?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Crownpak CR-I column, 0.1 M HClO₄ mobile phase) resolves enantiomers with baseline separation. Circular dichroism (CD) spectroscopy (190-250 nm) identifies Cotton effects unique to the D-configuration. For crystallized samples, X-ray diffraction provides unambiguous stereochemical assignment. Cross-validate results with Marfey’s reagent derivatization followed by LC-MS to quantify enantiomeric excess (ee) .

Q. How does the 2-fluoro substitution on phenylalanine impact peptide conformational stability?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to analyze fluorine’s electron-withdrawing effects on π-π stacking and hydrophobic interactions. Experimentally, compare thermal denaturation curves (CD spectroscopy, 200-260 nm) of fluorinated vs. non-fluorinated peptides. Fluorine’s inductive effect increases backbone rigidity, which can be quantified via NMR relaxation measurements (T₁ρ for amide protons) .

Q. Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported solubility of this compound across studies?

  • Methodological Answer : Solubility variations often arise from differences in solvent purity or crystallization conditions. Systematically test solubility in DMF, DMSO, and THF (0.1-10 mM) using UV-Vis spectroscopy (λ=280 nm) under nitrogen to prevent oxidation. For low solubility, prepare stock solutions in DMF with 0.1% LiCl to disrupt hydrogen bonding. Document lot-specific impurities (HPLC-MS) and correlate with solubility profiles .

Q. Why do fluorinated phenylalanine analogs show conflicting bioactivity in peptide-receptor binding assays?

  • Methodological Answer : Fluorine’s position (ortho vs. para/meta) critically affects steric and electronic interactions. Use alanine-scanning mutagenesis paired with surface plasmon resonance (SPR) to map binding epitopes. Compare IC₅₀ values of D-Phe(2-F) vs. L-Phe(4-F) analogs in competitive ELISA. Fluorine’s ortho substitution may disrupt hydrogen bonding networks, requiring synchrotron-based crystallography to visualize binding pocket perturbations .

Q. Experimental Design Considerations

Q. What controls are essential when incorporating this compound into protease stability studies?

  • Methodological Answer : Include non-fluorinated D-Phe and L-Phe(2-F) analogs as controls. Use tandem MS/MS to track cleavage patterns after incubating with trypsin/chymotrypsin (37°C, pH 7.4). Quantify degradation via RP-HPLC peak integration (214 nm). Fluorine’s electronegativity may slow proteolysis; validate with fluorogenic substrates (e.g., AMC-labeled peptides) and kinetic assays (kcat/KM analysis) .

Q. How to optimize SPPS protocols for this compound in automated peptide synthesizers?

  • Methodological Answer : Program synthesizers for extended deprotection (2 × 2 min with 20% piperidine) to ensure complete Fmoc removal. Use low-loading resins (0.2-0.4 mmol/g) to minimize steric crowding. For hydrophobic sequences, add CHA/DIEA (1:1 v/v) to coupling mixes to prevent aggregation. Validate stepwise efficiency via LC-MS monitoring of resin-cleaved intermediates .

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOAMSIDCQWEW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.